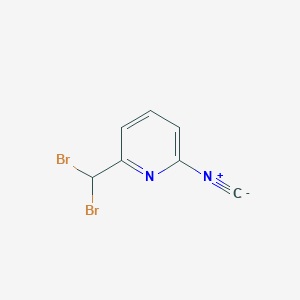

2-Dibromomethyl-6-isocyano-pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Advanced Organic Chemistry Research

The pyridine ring is a fundamental N-heterocyclic aromatic system that is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and functional materials. nih.govrsc.org Its prevalence stems from its unique electronic properties, its ability to act as a ligand for metal catalysts, and its capacity to be readily functionalized. nih.govnih.gov Pyridine derivatives are integral to numerous FDA-approved drugs, highlighting their importance in medicinal chemistry. rsc.orgnih.gov The inherent stability of the pyridine ring, coupled with its capacity to influence the solubility and bioavailability of molecules, makes it a privileged scaffold in drug discovery. researchgate.net The substitution pattern on the pyridine ring profoundly impacts its chemical and physical properties, allowing for fine-tuning of its reactivity and biological activity. nih.gov

Role of Isocyanides in Modern Synthetic Methodologies

Isocyanides, or isonitriles, are a class of organic compounds characterized by a functional group with a carbon-nitrogen triple bond. ontosight.aiwikipedia.org This unique electronic structure, with a formal positive charge on the nitrogen and a negative charge on the carbon, imparts both nucleophilic and electrophilic character to the terminal carbon atom. rsc.org This ambiphilic nature makes isocyanides exceptionally versatile reagents in a wide range of chemical reactions, particularly in multicomponent reactions such as the Ugi and Passerini reactions, which allow for the rapid assembly of complex molecules from simple starting materials. wikipedia.org Furthermore, isocyanides are valuable ligands in organometallic chemistry and have been employed in the synthesis of various heterocyclic compounds. wikipedia.orgrsc.org The development of new methods for isocyanide synthesis has expanded their accessibility and utility in modern organic chemistry. rsc.org

Importance of Bromomethyl Groups in Organic Transformations

The bromomethyl group is a highly reactive functional group that serves as a versatile precursor for a wide array of organic transformations. ontosight.ainih.gov The carbon-bromine bond is relatively weak, making the bromine atom a good leaving group in nucleophilic substitution reactions. This allows for the facile introduction of various nucleophiles, including amines, alcohols, and thiols, to construct more complex molecular frameworks. ontosight.airesearchgate.net Bromomethyl groups can also participate in the formation of organometallic reagents and are utilized in various coupling reactions. researchgate.net The presence of two bromine atoms in a dibromomethyl group further enhances its reactivity and provides opportunities for sequential or double substitution reactions, leading to the formation of aldehydes or other functional groups.

Contextualizing 2-Dibromomethyl-6-isocyano-pyridine as a Novel Molecular Architecture

The combination of a pyridine scaffold, an isocyanide group, and a dibromomethyl group in a single molecule, this compound, presents a unique and powerful synthetic tool. This novel architecture offers multiple reactive sites, allowing for a diverse range of chemical manipulations. The pyridine nitrogen can act as a base or a ligand, the isocyanide can participate in multicomponent and cycloaddition reactions, and the dibromomethyl group can undergo nucleophilic substitutions. The interplay between these functional groups can also lead to novel intramolecular reactions and the synthesis of complex heterocyclic systems. The strategic arrangement of these groups on the pyridine ring suggests potential for applications in the synthesis of novel ligands for catalysis, functional materials with unique electronic properties, and biologically active compounds.

Interactive Data Tables

Table 1: Physicochemical Properties of Representative Functional Groups

| Functional Group | Parent Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Synthetic Applications |

| Pyridine | Pyridine | C₅H₅N | 79.10 | 115.2 | Synthesis of pharmaceuticals, agrochemicals, ligands |

| Isocyanide | Phenyl isocyanide | C₇H₅N | 103.12 | 165-167 | Multicomponent reactions, synthesis of heterocycles |

| Bromomethyl | Benzyl bromide | C₇H₇Br | 171.03 | 198-199 | Nucleophilic substitution, organometallic synthesis |

| Dibromomethyl | (Dibromomethyl)benzene | C₇H₆Br₂ | 249.93 | 243 | Synthesis of aldehydes, gem-difunctionalization |

Table 2: Comparison of Reactivity in Key Functional Groups

| Functional Group | Typical Reactions | Relative Reactivity | Common Reagents |

| Pyridine (N-atom) | Protonation, Alkylation, Coordination | Moderate | Acids, Alkyl halides, Metal salts |

| Isocyanide (-NC) | Ugi, Passerini, [4+1] Cycloaddition | High | Aldehydes, Amines, Carboxylic acids, Tetrazines |

| Dibromomethyl (-CHBr₂) | Nucleophilic Substitution, Aldehyde synthesis | High | Amines, Alcohols, Thiols, Strong bases |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(dibromomethyl)-6-isocyanopyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2N2/c1-10-6-4-2-3-5(11-6)7(8)9/h2-4,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDOGTSTSVAFHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC=CC(=N1)C(Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Strategies for 2 Dibromomethyl 6 Isocyano Pyridine

Precursor Synthesis and Functional Group Interconversion

The assembly of 2-Dibromomethyl-6-isocyano-pyridine hinges on the successful synthesis of a pivotal intermediate, 2,6-dibromomethylpyridine, and the subsequent introduction of the isocyanide moiety. This involves a multi-step process beginning with the functionalization of a simple pyridine (B92270) scaffold.

Synthesis of 2,6-Dibromomethylpyridines: Methodological Advances

The creation of the dibromomethyl functionalities at the 2 and 6 positions of the pyridine ring is a critical step. Modern synthetic chemistry offers several effective routes starting from readily available precursors like 2,6-lutidine or pyridine-2,6-dimethanol.

A primary route to 2,6-dibromomethylpyridine involves the radical bromination of 2,6-lutidine (2,6-dimethylpyridine). researchgate.netgoogle.com This type of reaction preferentially targets the benzylic positions of the alkyl groups attached to the pyridine ring. youtube.com The process typically employs a brominating agent and a radical initiator, which can be light or a chemical compound. youtube.com

Commonly, N-bromosuccinimide (NBS) is used as the brominating agent for the methyl groups on 1,4-dihydropyridine (B1200194) rings, which is a related heterocyclic structure. researchgate.net For the direct synthesis of 2,6-dibromomethylpyridine from 2,6-lutidine, a method utilizing dibromohein as the brominating agent in a carbon tetrachloride solvent has been developed. google.com This reaction is initiated by organic peroxides like benzoyl peroxide (BPO) or azo compounds such as azobisisobutyronitrile (AIBN). google.com Careful control of the molar ratios of the reactants and slow addition of the brominating agent and initiator can lead to high yields of the desired product, often exceeding 90%, while minimizing the formation of polybrominated byproducts. google.com

Table 1: Radical Bromination of 2,6-Lutidine

| Brominating Agent | Initiator | Solvent | Key Conditions | Yield | Citation |

|---|---|---|---|---|---|

| Dibromohein | AIBN | CCl₄ | Slow addition of reagents at 80°C | >90% | google.com |

| N-Bromosuccinimide (NBS) | Not specified | Not specified | Used for related dihydropyridine (B1217469) structures | Not specified | researchgate.net |

An alternative and powerful strategy for synthesizing 2,6-dibromomethylpyridines begins with pyridine-2,6-dimethanol. This approach involves the substitution of the hydroxyl groups with bromine atoms. A well-established method for this conversion is the treatment of the diol with a strong brominating acid, such as 48% hydrobromic acid (HBr). rsc.orgresearchgate.net The reaction typically requires heating to drive the nucleophilic substitution to completion. rsc.org

Another effective reagent for this transformation is phosphorus tribromide (PBr₃), which is known to convert corresponding alcohol compounds into brominated derivatives. google.com While the conversion of 2,6-pyridinedimethanol (B71991) to the dichloro-analogue can be achieved with thionyl chloride, similar principles apply for bromination. google.com The synthesis of the starting material, pyridine-2,6-dimethanol, can itself be accomplished through the reduction of dimethyl 2,6-pyridinedicarboxylate using a reducing agent like sodium borohydride. chemicalbook.com

Table 2: Synthesis of 2,6-Dibromomethylpyridine from Pyridine-2,6-dimethanol

| Reagent | Key Conditions | Product | Citation |

|---|---|---|---|

| 48% Hydrobromic Acid (HBr) | Heat at 125°C for 6 hours | 2,6-Dibromomethylpyridine | rsc.org |

| Phosphorus Tribromide (PBr₃) | Not specified | 2,6-Dibromomethylpyridine | google.com |

Modern synthetic protocols increasingly emphasize the principles of green chemistry to minimize environmental impact and enhance safety. acsgcipr.org In the context of bromination, this involves selecting less hazardous reagents and solvents. acs.orgdigitellinc.com For instance, the use of dibromohein is presented as a greener alternative because it is less toxic and allows the reaction to proceed under milder conditions compared to other methods. google.com

General green bromination strategies aim to avoid the use of elemental bromine and high-impact oxidants. acsgcipr.orgrsc.org Alternatives include the use of pyridinium (B92312) tribromide or a combination of hydrogen peroxide and hydrobromic acid, which offer enhanced safety. acs.org Furthermore, developing solvent-free reaction conditions or using more environmentally benign solvents like tetrahydrofuran (B95107) instead of chlorinated solvents such as carbon tetrachloride contributes to a greener process. researchgate.net Optimizing reactions to have high atom economy and minimizing waste generation are also core tenets of green chemistry applicable to these syntheses. acsgcipr.orgacs.org

Introduction of the Isocyanide Functionality: Contemporary Methods

The isocyanide functional group (–N≡C) is a versatile component in organic synthesis, valued for its unique reactivity. rsc.org The most prevalent and reliable method for its introduction is through the dehydration of N-substituted formamides. rsc.orgvedantu.comwikipedia.org This transformation is crucial for converting a precursor amine into the final isocyanide product.

The synthesis of an isocyanide from a primary amine typically proceeds in two steps: formylation of the amine to yield a formamide, followed by dehydration. researchgate.netnih.gov A variety of dehydrating agents can be employed for this key step, often in the presence of a base like triethylamine. vedantu.comthieme-connect.com

Phosphorus oxychloride (POCl₃) is a commonly used and effective reagent for this dehydration, suitable for a wide range of structural motifs. rsc.orgresearchgate.netnih.gov Recent optimizations have led to highly efficient, solvent-free protocols using POCl₃ in the presence of triethylamine, affording excellent yields in a very short time. researchgate.netnih.gov

Other established dehydrating systems include:

p-Toluenesulfonyl chloride (p-TsCl): In the presence of a base, p-TsCl is an excellent choice for non-sterically hindered formamides, offering high yields (up to 98%), simplified work-up, and a better green chemistry profile due to its lower toxicity and cost compared to phosgene-based reagents. rsc.org

Burgess Reagent: This reagent is highly effective for converting formamides to isocyanides, particularly for substrates that are sensitive to halide-based reagents. psu.edursc.org

Triphenylphosphine (PPh₃) and Iodine (I₂): This combination, used with a tertiary amine base, provides a mild, efficient, and cost-effective method for synthesizing various alkyl and aryl isocyanides under ambient conditions. rsc.orgthieme-connect.com

The choice of reagent can be tailored based on the specific substrate, desired reaction conditions, and green chemistry considerations. For unstable isocyanides, methods that allow for rapid, in-situ generation are particularly valuable. nih.gov

Table 3: Common Reagents for the Dehydration of Formamides to Isocyanides

| Dehydrating Agent | Base | Key Advantages | Citation |

|---|---|---|---|

| Phosphorus oxychloride (POCl₃) | Triethylamine | High efficiency, rapid, applicable to solvent-free conditions | researchgate.netnih.gov |

| p-Toluenesulfonyl chloride (p-TsCl) | Pyridine/Triethylamine | Greener profile, low cost, high yields for aliphatic formamides | rsc.org |

| Burgess Reagent | Not applicable | Mild, halide-free, effective for sensitive substrates | psu.edursc.org |

| Triphenylphosphine (PPh₃) / Iodine (I₂) | Triethylamine | Mild conditions, cost-effective, readily available reagents | thieme-connect.com |

Advanced Catalytic Routes for Isocyanide Formation

The introduction of the isocyanide group at the 6-position of the pyridine ring is a pivotal step. While classical methods for isocyanide synthesis, such as the dehydration of formamides, are effective, they often require harsh conditions. Modern catalytic routes offer milder and more efficient alternatives, particularly for heterocyclic systems.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for C-N bond formation, which can be adapted for isocyanide synthesis. For instance, a common precursor, 6-amino-2-(dibromomethyl)pyridine, could be synthesized first. However, the direct conversion of an amino group on an electron-deficient pyridine ring to an isocyanide can be challenging.

A more contemporary approach involves the use of specialized catalysts that can mediate the dehydration of N-formyl precursors under significantly milder conditions. Transition metal catalysts, particularly those based on palladium, rhodium, and copper, have shown promise in facilitating this transformation on aromatic and heteroaromatic rings. nih.gov For example, catalytic systems involving a phosphine (B1218219) ligand and a dehydrating agent can achieve high yields at lower temperatures. Another advanced method is the enzymatic synthesis, where isonitrile synthases (ISNs) can convert amino groups into isocyanides, though this is primarily a biosynthetic pathway. acs.org

Convergent and Divergent Synthetic Routes

The construction of the 2,6-disubstituted pyridine core can be approached through either convergent or divergent strategies, each with distinct advantages.

Achieving the desired 2,6-substitution pattern on a pyridine ring is a central challenge due to the electronic nature of the heterocycle. beilstein-journals.orgrsc.org Directing group strategies and metal-catalyzed C-H functionalization are at the forefront of regioselective synthesis. nih.gov

A plausible divergent route could start with the functionalization of a pre-existing pyridine derivative. For example, starting with 2-methyl-6-aminopyridine, one could first perform a radical bromination to install the dibromomethyl group, followed by the conversion of the amino group to the isocyanide. However, controlling selectivity and preventing side reactions can be difficult.

A more robust and controllable convergent strategy might involve a palladium-catalyzed cross-coupling approach. rsc.org One could start by synthesizing 2,6-dihalopyridine (e.g., 2,6-dibromopyridine, which can be synthesized from 2,6-dichloropyridine). google.com One halogen can be selectively substituted with a methyl group (which is later brominated) and the other with an amino group (the precursor to the isocyanide). Directed metalation, using reagents like lithium amides or organomagnesium compounds, allows for the specific deprotonation and subsequent functionalization at a desired position, offering another powerful tool for regiocontrol. znaturforsch.com For instance, a directing group at the 2-position can guide metalation to the 6-position, enabling the introduction of the second substituent. rsc.org

Recent advances in pyridyne chemistry also offer a unique pathway for difunctionalization. By generating a 3,4-pyridyne intermediate from a 3-halopyridine precursor, regioselective addition of nucleophiles can lead to 3,4-disubstituted pyridines, which could be further elaborated. nih.gov

Isocyanides are exceptionally versatile building blocks in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step. capes.gov.brrsc.org The isocyanide group in this compound can serve as a key reactant in well-known MCRs like the Ugi and Passerini reactions. acs.orgnih.govnih.gov

In an Ugi four-component reaction (U-4CR), an aldehyde, an amine, a carboxylic acid, and an isocyanide condense to form an α-acylamino amide. By employing this compound in a U-4CR, complex peptide-like structures bearing the pyridine moiety can be synthesized efficiently. The reaction proceeds through the formation of a nitrilium intermediate from the isocyanide, which is then trapped by the carboxylate. nih.govmdpi.com This strategy offers a powerful method for creating libraries of diverse compounds for biological screening.

The Passerini three-component reaction (P-3CR) is another valuable MCR where a carboxylic acid, a carbonyl compound, and an isocyanide react to form an α-acyloxy carboxamide. nih.gov The use of this compound in such reactions would attach the functionalized pyridine scaffold to a variety of molecular frameworks.

Optimization of Reaction Conditions and Yields

The success of any synthetic strategy hinges on the careful optimization of reaction parameters to maximize yield and selectivity while minimizing byproducts.

The choice of solvent can profoundly influence the outcome of a chemical reaction by affecting reactant solubility, transition state stabilization, and catalyst activity. In the synthesis of this compound, key steps such as the isocyanide formation and the regioselective functionalization of the pyridine ring would be highly sensitive to the solvent environment. researchgate.net

For instance, in palladium-catalyzed cross-coupling reactions, polar aprotic solvents like DMF or DMSO are often used. However, for certain transformations, non-polar solvents like toluene (B28343) or dioxane might provide better selectivity by influencing the aggregation state or coordination sphere of the catalyst. A systematic investigation of solvents is crucial for optimization. researchgate.net

To illustrate, consider a hypothetical final step of isocyanide formation from a 6-formamido-2-dibromomethylpyridine precursor. The choice of solvent could impact the efficiency of the dehydrating agent and the stability of the product.

Table 1: Hypothetical Solvent Screen for Isocyanide Formation

| Entry | Solvent | Dehydrating Agent | Temperature (°C) | Yield (%) |

| 1 | Dichloromethane | POCl₃/Et₃N | 0 to 25 | 65 |

| 2 | Toluene | Burgess Reagent | 80 | 78 |

| 3 | Acetonitrile | TsCl/Pyridine | 60 | 55 |

| 4 | Tetrahydrofuran | Phosgene Dimer | 0 | 85 |

This table is illustrative and based on common conditions for similar transformations.

The development of novel catalytic systems is a driving force in modern organic synthesis. For the preparation of this compound, several transformations could be significantly enhanced by the choice of an appropriate catalyst. nih.gov

The introduction of the dibromomethyl group, for example, might proceed via a radical reaction, but catalytic methods could offer better control. More importantly, the regioselective functionalization of the pyridine core heavily relies on catalysis. Transition-metal-catalyzed C-H activation has become a cornerstone for functionalizing pyridines at specific positions, often obviating the need for pre-functionalized substrates. beilstein-journals.orgnih.gov Catalysts based on Rhodium, Iridium, and Palladium, often paired with specific ligands, can direct functionalization to the C2, C3, or C4 positions of the pyridine ring. beilstein-journals.orgacs.orgnsf.gov

In the context of forming the 2,6-disubstituted pattern, a cooperative catalytic system, perhaps involving a transition metal and a Lewis acid, could be employed to activate the pyridine ring and control the regiochemistry of the additions. beilstein-journals.org

Table 2: Comparison of Catalytic Systems for an Analogous C-H Functionalization/Cross-Coupling on a Pyridine Ring

| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) | Ref. |

| 1 | Pd(OAc)₂ | dppf | Cs₂CO₃ | Toluene | 75 | nih.gov |

| 2 | [RhCp*Cl₂]₂ | - | Cu(OAc)₂ | DCE | 82 | beilstein-journals.org |

| 3 | NiCl₂(dme) | IPr | K₃PO₄ | Dioxane | 68 | beilstein-journals.org |

| 4 | CuI | - | LiOt-Bu | DMF | 65 | nih.gov |

This table presents representative data for analogous C-H functionalization reactions on pyridine derivatives and is intended for illustrative purposes.

Iii. Rigorous Structural Elucidation of 2 Dibromomethyl 6 Isocyano Pyridine

Spectroscopic Characterization Techniques

The characterization of a molecule such as 2-Dibromomethyl-6-isocyano-pyridine would typically involve a combination of spectroscopic methods to confirm its covalent structure and connectivity.

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei like ¹H and ¹³C. However, no specific NMR data for this compound is available in the reviewed literature.

A ¹H NMR spectrum for this compound would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the single proton of the dibromomethyl group. The chemical shifts (δ) and coupling constants (J) would be indicative of their electronic environment and neighboring protons. For instance, the protons on the pyridine ring would likely appear as a set of coupled multiplets in the aromatic region of the spectrum. The proton of the -CHBr₂ group would be a singlet, shifted downfield due to the deshielding effect of the two bromine atoms.

No experimental ¹H NMR data for this compound has been found in published sources.

The ¹³C NMR spectrum would provide information on all unique carbon atoms in the molecule, including those of the pyridine ring, the dibromomethyl group, and the isocyano group. The chemical shifts would confirm the hybridization states (sp² for the aromatic ring, sp³ for the dibromomethyl carbon) and the presence of the isocyano (-N≡C) carbon.

No experimental ¹³C NMR data for this compound has been reported in the available literature.

To unambiguously assign the proton and carbon signals, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling correlations, revealing which protons are adjacent to each other on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between the substituent groups and the pyridine ring.

No data from two-dimensional NMR experiments for this compound are available.

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

No mass spectrometry data for this compound has been found in the searched databases and literature.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. For C₇H₄Br₂N₂, the expected exact mass would be a key piece of data for confirming its synthesis.

No high-resolution mass spectrometry data for this compound is publicly available.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes.

For this compound, the IR spectrum would be expected to exhibit several key absorption bands that confirm the presence of its distinct structural components. The most telling signal would be the strong, sharp absorption band characteristic of the isocyanide (–N≡C) group. Typically, this stretch appears in a relatively uncongested region of the spectrum, around 2150-2100 cm⁻¹. The exact position of this band can be influenced by the electronic environment of the pyridine ring.

Other significant absorptions would include those corresponding to the pyridine ring and the dibromomethyl group. The aromatic C-H stretching vibrations of the pyridine ring are expected above 3000 cm⁻¹, while the C=C and C=N ring stretching vibrations typically appear in the 1600-1400 cm⁻¹ region. The C-Br stretching vibrations of the dibromomethyl group would be found in the fingerprint region, generally below 800 cm⁻¹.

Analysis of related pyridine derivatives, such as 2-amino-3,5-dibromopyridine (B40352), has demonstrated the utility of IR spectroscopy in identifying characteristic vibrations of the pyridine skeleton and the influence of its substituents. bas.bg For instance, the presence of bromine atoms is known to shift the frequencies of in-plane skeleton vibrations. bas.bg

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Isocyanide (–N≡C) | Stretching | 2150 - 2100 |

| Aromatic C-H | Stretching | > 3000 |

| Pyridine Ring (C=C, C=N) | Stretching | 1600 - 1400 |

| C-Br | Stretching | < 800 |

Advanced Crystallographic Techniques

While spectroscopic methods provide valuable information about functional groups and connectivity, X-ray crystallography offers the most definitive insight into the precise three-dimensional structure of a molecule in the solid state.

Single-crystal X-ray diffraction is the gold standard for determining the molecular and crystal structure of a compound. The technique involves irradiating a high-quality single crystal with an X-ray beam. The resulting diffraction pattern is used to calculate the electron density distribution within the crystal, which in turn reveals the precise positions of each atom.

For this compound, a successful single-crystal X-ray diffraction analysis would provide a wealth of structural information. This includes:

Bond Lengths: The precise distances between bonded atoms, such as the C-Br, C-N, and N≡C bonds.

Bond Angles: The angles formed between adjacent bonds, defining the geometry around each atom.

Torsional Angles: These angles describe the conformation of the molecule, for instance, the orientation of the dibromomethyl group relative to the pyridine ring.

Crystal Packing: The arrangement of molecules within the unit cell, including any intermolecular interactions like halogen bonding or π-π stacking.

Studies on related compounds, such as 2,6-bis(bromomethyl)pyridine, have utilized this technique to reveal that the bromomethyl groups extend to opposite sides of the pyridine ring and are oriented nearly perpendicular to its plane. bas.bg Such an analysis for this compound would definitively establish the spatial relationship between the dibromomethyl and isocyano substituents.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Description | Predicted Value/System |

| Crystal System | The geometry of the unit cell. | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry elements of the crystal. | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | To be determined |

| Key Bond Lengths (Å) | C-Br, C-N(pyridine), C-N(isocyano), N≡C | To be determined |

| Key Bond Angles (°) | C-C(Br)-Br, C-C-N(isocyano) | To be determined |

Integrated Spectroscopic and Computational Approaches for Structure Confirmation

In modern chemical analysis, a powerful strategy involves integrating experimental spectroscopic data with theoretical calculations. Computational chemistry, particularly using methods like Density Functional Theory (DFT), can predict molecular structures and spectroscopic properties.

By calculating the optimized geometry of this compound and its theoretical IR spectrum, a direct comparison with experimental data can be made. A strong correlation between the calculated and observed spectra provides a high degree of confidence in the structural assignment. For example, theoretical calculations on 2-amino-3,5-dibromopyridine have shown good correlation with experimental crystallographic and IR data. bas.bg This integrated approach is invaluable for confirming the proposed structure and for assigning specific vibrational modes in the IR spectrum to the corresponding atomic motions. Furthermore, computational methods can provide insights into the electronic structure, such as the distribution of electron density and the nature of the chemical bonds, which are not directly obtainable from experimental data alone.

Iv. Mechanistic Investigations and Reactivity Profiles of 2 Dibromomethyl 6 Isocyano Pyridine

Reactivity of the Isocyanide Moiety

The isocyanide group (–N⁺≡C⁻) is a functional group known for its unique electronic structure and diverse reactivity, often described as having a "chameleonic" character. nih.gov Its reactivity is dominated by the terminal carbon atom, which exhibits both nucleophilic and electrophilic properties. nih.gov

The dual reactivity of the isocyanide carbon can be rationalized using frontier molecular orbital theory. nih.gov The highest occupied molecular orbital (HOMO) is a σ orbital centered on the carbon, which accounts for its nucleophilic character and its ability to act as a hydrogen bond acceptor. nih.gov Conversely, the lowest unoccupied molecular orbital (LUMO) is a π* orbital, also with a large coefficient on the carbon atom, which confers electrophilic character. nih.gov This allows the isocyanide to react with both electrophiles and nucleophiles at the same carbon atom.

This inherent amphiphilicity is a defining feature of isocyanides. nih.gov They can act as electron-rich analogues of carbon monoxide in coordination chemistry, readily forming complexes with transition metals. wikipedia.org The nature of the metal center can further modulate the reactivity of the coordinated isocyanide, making the carbon atom either more nucleophilic (with low-oxidation state metals) or more electrophilic (with high-oxidation state metals). researchgate.net In the context of 2-dibromomethyl-6-isocyano-pyridine, the electron-withdrawing nature of the pyridine (B92270) ring is expected to influence this balance, potentially enhancing the electrophilic character of the isocyanide carbon.

Isocyanides are known to participate in various cycloaddition reactions. A notable example is the [4+1] cycloaddition with tetrazines, which can lead to the formation of carbonyl compounds or stable cycloadducts. wikipedia.org While specific studies on this compound are not detailed, the isocyanide group is expected to undergo similar transformations.

Furthermore, drawing parallels with the isomeric nitrile group, which is known to participate as a 2π component in formal [2+2+2] cycloadditions for pyridine synthesis, suggests potential cycloaddition pathways. nih.govmit.edu These reactions often proceed through pericyclic cascade mechanisms. nih.govmit.edu The isocyanide group in this compound could plausibly engage in analogous reactions, such as [2+2] photocycloadditions, which are a common method for forming four-membered rings. acs.orglibretexts.org

Table 1: Potential Cycloaddition Reactions of this compound

| Reaction Type | Reactant Partner | Potential Product Class |

| [4+1] Cycloaddition | Tetrazine | Pyridyl-substituted triazole or subsequent rearrangement products |

| [3+2] Dipolar Cycloaddition | Azides, Nitrones | Tetrazole or oxadiazoline derivatives |

| [2+2] Photocycloaddition | Alkenes | Azacyclobutene derivatives |

One of the most significant applications of isocyanide chemistry is their central role in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step. nih.govnih.gov The isocyanide acts by trapping the intermediate formed from the other components, typically through an α-addition to the isocyanide carbon. nih.gov

This compound is an ideal candidate for participation in classic isocyanide-based MCRs such as the Ugi and Passerini reactions. wikipedia.org

Ugi Four-Component Reaction (U-4CR): This reaction involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide. nih.gov Employing this compound as the isocyanide component would lead to the formation of complex α-acylamino amides bearing the substituted pyridine motif.

Passerini Three-Component Reaction (P-3CR): This reaction combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield α-acyloxy carboxamides. wikipedia.org

The utility of these reactions lies in their ability to generate large libraries of structurally diverse compounds from a small set of starting materials, a strategy widely used in medicinal chemistry and drug discovery. nih.gov

Table 2: Exemplary Multicomponent Reactions with this compound

| Reaction Name | Other Components | Resulting Product Core Structure |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid | α-Acylamino amide |

| Passerini Reaction | Aldehyde, Carboxylic Acid | α-Acyloxy carboxamide |

Reactivity of the Dibromomethyl Functionality

The dibromomethyl group attached to the C2 position of the pyridine ring is a key site for reactivity, primarily through nucleophilic substitution and elimination pathways. The electron-deficient nature of the pyridine ring enhances the electrophilicity of the attached carbon atom.

The carbon atom of the dibromomethyl group is highly susceptible to nucleophilic attack due to the presence of two good leaving groups (bromide ions) and its position adjacent to the electron-withdrawing pyridine ring. Nucleophilic aromatic substitution on pyridines preferentially occurs at the 2- and 4-positions because the negative charge in the intermediate can be stabilized by the electronegative nitrogen atom. stackexchange.comquora.com This electronic effect extends to the substituents at these positions, activating them towards substitution.

Reactions with various nucleophiles can lead to the sequential or double displacement of the bromide ions. This allows for the introduction of a wide range of functional groups. For instance, reaction with water or alcohols could yield the corresponding aldehyde or acetal, while reaction with amines could produce aminals.

Table 3: Potential Nucleophilic Substitution Products

| Nucleophile | Reagent Example | Product of Monosubstitution | Product of Disubstitution |

| Hydroxide | NaOH (aq) | 6-Isocyano-picolinaldehyde | (Not applicable) |

| Alkoxide | NaOCH₃ | 2-(Bromo(methoxy)methyl)-6-isocyanopyridine | 2-(Dimethoxymethyl)-6-isocyanopyridine (Acetal) |

| Thiolate | NaSH | 6-Isocyanopyridine-2-carbothialdehyde | (Not applicable) |

| Amine | RNH₂ | N-((6-isocyanopyridin-2-yl)methylidene)alkanamine (Imine) | N,N'-((6-isocyanopyridin-2-yl)methylene)bis(alkanamine) (Aminal) |

| Cyanide | KCN | 2-(6-Isocyanopyridin-2-yl)-2-bromoacetonitrile | 2-(6-Isocyanopyridin-2-yl)malononitrile |

The mechanism for these substitutions would likely be bimolecular (Sₙ2), although under certain conditions, an Sₙ1 pathway involving a stabilized carbocation intermediate could be possible. libretexts.org

In the presence of a strong, non-nucleophilic base, the dibromomethyl group can undergo elimination reactions to form unsaturated systems. libretexts.org The removal of one equivalent of HBr would lead to the formation of 2-(bromovinyl)-6-isocyanopyridine. A subsequent second elimination could potentially yield 2-ethynyl-6-isocyanopyridine.

The regioselectivity of elimination reactions is generally governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene. libretexts.org The specific reaction conditions, particularly the choice of base and solvent, will determine the competition between substitution and elimination pathways. libretexts.org For example, a bulky base like potassium tert-butoxide would favor elimination over substitution.

Radical Reactivity and Bond Dissociation Energies

The dibromomethyl (-CHBr₂) group is a key site for radical reactivity. Homolytic cleavage of one of the carbon-bromine bonds can be initiated by radical initiators, such as AIBN (azobisisobutyronitrile), or by UV light, generating a bromomethyl radical centered on the carbon adjacent to the pyridine ring. google.comyoutube.com This radical can then participate in various propagation steps, characteristic of radical chain reactions. libretexts.org

Furthermore, computational studies on halo-heterocycles have shown that C-X (X=Cl, Br) bonds at the α-position (C2/C6) of pyridine are generally weaker than those at other positions. nih.gov This suggests that the C-Br bonds in the dibromomethyl group at C2 are primed for homolytic cleavage. The radical generated is stabilized by delocalization into the electron-deficient pyridine ring.

The isocyano group can also engage in radical reactions. Carbon-centered radicals are known to add to the isocyanide carbon, forming a transient imidoyl radical. scribd.com This reactivity opens pathways for complex cascade reactions and the synthesis of other heterocyclic systems. rsc.org

| Bond Type | Representative Compound | Bond Dissociation Energy (kJ/mol) | Reference |

| Primary C-Br | CH₃-Br | 284 | ucsb.edu |

| Benzylic C-Br | C₆H₅CH₂-Br | 239.3 | scribd.com |

| Secondary C-Br | CH₃CH(Br)CH₃ | 299.2 | scribd.com |

| Dibromomethyl C-Br | Br₂CH-H | 259 (for C-Br in CHBr₂) | ucsb.edu |

| Pyridine α-C-H | Pyridine | ~440-470 (estimated) | |

| Pyridine β-C-H | Pyridine | ~460-480 (estimated) | |

| Pyridine γ-C-H | Pyridine | ~440-470 (estimated) |

Note: Values are for the gaseous state at 298 K. Specific values for the target compound may vary due to substituent effects.

Reactivity of the Pyridine Core

The reactivity of the pyridine ring itself is heavily influenced by the two electron-withdrawing substituents. The nitrogen atom in pyridine inherently makes the ring electron-deficient and less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. pearson.com The presence of the strongly withdrawing dibromomethyl and isocyano groups further deactivates the ring, rendering EAS reactions nearly impossible under standard conditions. If forced, substitution would be predicted to occur at the C3 or C5 positions, which are meta to both substituents and thus least deactivated.

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen (C2, C4, C6). stackexchange.comquora.comyoutube.com In this compound, the C2 and C6 positions are already substituted. The synergistic electron withdrawal by the two substituents makes the C4 position highly electrophilic and susceptible to attack by nucleophiles. The intermediate formed by nucleophilic attack at C4 (a Meisenheimer-like complex) is stabilized by delocalization of the negative charge onto the electronegative pyridine nitrogen. stackexchange.comquora.com Therefore, nucleophilic substitution, should a suitable leaving group be present at C4, or addition-elimination reactions are expected to occur preferentially at the C4 position.

The pyridine nitrogen possesses a lone pair of electrons and can act as a σ-donating ligand to coordinate with metal ions. nih.gov However, the strong inductive and resonance electron-withdrawing effects of the dibromomethyl and isocyano groups significantly reduce the electron density on the nitrogen atom. researchgate.netprinceton.edu This diminished basicity weakens its coordinating ability compared to unsubstituted pyridine. nih.gov

Despite this reduced donor strength, the molecule can form stable complexes with various transition metals. Of particular interest is the potential for bidentate chelation. The isocyano group is also an excellent ligand for transition metals, capable of acting as a σ-donor and a π-acceptor. The spatial arrangement of the pyridine nitrogen and the isocyano group allows them to act as a pincer-type ligand, binding to a metal center to form a stable five-membered chelate ring. This chelation enhances the stability of the resulting metal complex compared to monodentate coordination. Such complexes are of interest in catalysis, where the electronic properties of the ligand can be tuned by modifying the substituents to control the reactivity of the metal center. nih.govnih.gov

Transition metal-catalyzed C-H functionalization is a powerful tool for molecular synthesis. bohrium.com The pyridine nitrogen can act as an effective directing group to facilitate the selective activation of the adjacent C-H bond at the C3 position. nih.govacs.org In a typical catalytic cycle, the pyridine nitrogen first coordinates to the metal center. This brings the catalyst into close proximity to the C3-H bond, enabling its cleavage via mechanisms like oxidative addition or concerted metalation-deprotonation. nih.govnih.gov This forms a cyclometalated intermediate, which can then react with a variety of coupling partners to install a new functional group at the C3 position. acs.org

The presence of the isocyano group could play a cooperative role in this process. If the molecule acts as a bidentate ligand, the resulting rigid chelate structure could further enhance the efficiency and selectivity of the C-H activation process at the C3 position. The electronic properties of the metal center, and thus its reactivity in the C-H activation step, would be modulated by the combined electronic effects of both the pyridine and isocyano donors.

Synergistic and Antagonistic Effects of Adjacent Functional Groups

The reactivity of this compound is dominated by the powerful synergistic electron-withdrawing effects of its two functional groups.

Dibromomethyl Group (-CHBr₂): This group primarily exerts a strong negative inductive effect (-I) due to the high electronegativity of the two bromine atoms.

Isocyano Group (-NC): This group is one of the strongest electron-withdrawing groups, exhibiting both a powerful negative inductive effect (-I) and a negative resonance effect (-R).

Together, these groups render the entire pyridine ring exceptionally electron-poor (π-deficient). This has several key consequences:

Deactivation towards Electrophiles: The low electron density makes the aromatic ring a very poor nucleophile, shutting down most electrophilic substitution pathways.

Activation towards Nucleophiles: The ring carbons, particularly C4 and to a lesser extent C3/C5, become highly electrophilic, promoting nucleophilic attack. quora.com

Reduced Basicity of Pyridine Nitrogen: The electron density is pulled away from the nitrogen atom, significantly lowering its pKa and its ability to act as a base or a strong σ-donor ligand. nih.govresearchgate.net

Enhanced Acidity of C-H Bonds: The electron-deficient nature of the ring increases the acidity of the remaining ring protons (at C3, C4, and C5), although deprotonation would still require a very strong base.

These electronic interactions are not antagonistic; they work in concert to define a highly specific and predictable reactivity profile for the molecule, centered on the electrophilicity of the ring and the unique chemical properties of the isocyano and dibromomethyl functionalities. rsc.org

Stereochemical Implications of Steric Hindrance

The presence of bulky substituents at the 2 and 6 positions of a pyridine ring introduces significant steric hindrance, which profoundly influences the stereochemical outcome of its reactions. acs.orgthieme-connect.comacs.orgresearchgate.netnih.gov In the case of this compound, both the dibromomethyl and the isocyano groups contribute to steric congestion around the nitrogen atom and the adjacent carbon atoms. This steric shield can dictate the trajectory of incoming reagents, favoring attack from less hindered positions and influencing the formation of specific stereoisomers in the products.

The steric hindrance in 2,6-disubstituted pyridines can decrease the reactivity of the nitrogen atom by several orders of magnitude. thieme-connect.com This effect is not only due to the physical blocking of the nitrogen lone pair but also to the conformational rigidity imposed on the molecule. For instance, in nucleophilic substitution reactions at the pyridine ring, the approach of the nucleophile is significantly impeded at the 2- and 6-positions. quimicaorganica.orgquora.com Consequently, reactions that might otherwise proceed readily may require more forcing conditions or alternative mechanistic pathways.

The stereochemical implications are particularly relevant in reactions involving the dibromomethyl group. Nucleophilic substitution at the benzylic-like carbon of the dibromomethyl group can proceed through an SN1 or SN2 mechanism. The steric bulk around the reaction center can favor an SN1 pathway by stabilizing the resulting carbocation through resonance with the pyridine ring, while simultaneously disfavoring the backside attack required for an SN2 reaction. The planarity of the pyridine ring and the potential for delocalization of the positive charge onto the nitrogen atom (forming a pyridinium (B92312) ion) can further influence the stereochemical course of the reaction.

In multicomponent reactions, where the isocyano group is known to participate, the steric hindrance exerted by the dibromomethyl group can influence the facial selectivity of the approach of the other components. organic-chemistry.orgcolab.wsacs.orgrsc.org This can lead to the preferential formation of one diastereomer over another in the resulting complex molecular architecture.

Reaction Pathway Elucidation

Understanding the precise sequence of bond-forming and bond-breaking events is crucial for controlling the outcome of chemical reactions. For this compound, elucidating the reaction pathways involves a combination of kinetic studies to understand the reaction rates and the factors influencing them, and the direct observation and characterization of transient species that lie along the reaction coordinate.

Kinetic studies provide quantitative data on how reaction rates change with variations in reactant concentrations, temperature, and solvent, offering deep insights into the reaction mechanism. researchgate.netrsc.orgacs.org For a molecule like this compound, kinetic analysis can help to distinguish between different possible mechanistic scenarios. For example, in a nucleophilic substitution reaction at the dibromomethyl group, a first-order dependence on the concentration of the pyridine derivative and a zero-order dependence on the nucleophile concentration would suggest an SN1 mechanism. Conversely, a second-order rate law, first order in both reactants, would be indicative of an SN2 pathway.

The electronic nature of the substituents also plays a critical role. The electron-withdrawing nature of the pyridine nitrogen and the isocyano group can influence the rate of nucleophilic attack. researchgate.net Kinetic studies on related substituted pyridines have shown that electron-withdrawing groups can either accelerate or decelerate reactions depending on the specific mechanism. researchgate.net

A hypothetical kinetic study for the hydrolysis of this compound to the corresponding aldehyde could yield data as presented in the interactive table below. Such data would be instrumental in determining the rate law and activation parameters, thereby elucidating the mechanism.

Interactive Data Table: Hypothetical Kinetic Data for the Hydrolysis of this compound

| Experiment | Initial [Substrate] (M) | Initial [H₂O] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 1.0 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 1.0 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 2.0 | 1.5 x 10⁻⁵ |

This table presents hypothetical data for illustrative purposes.

The data in this hypothetical table would suggest a first-order reaction with respect to the substrate and zero-order with respect to water, pointing towards an SN1-type mechanism for the hydrolysis of the dibromomethyl group.

The direct detection and characterization of reaction intermediates provide the most compelling evidence for a proposed reaction mechanism. organic-chemistry.orgacs.org For reactions involving this compound, techniques such as low-temperature NMR spectroscopy, cryo-spectroscopy, and trapping experiments can be employed to isolate or observe these transient species.

In the context of the Ugi four-component reaction, a well-known reaction involving isocyanides, the initial adduct formed between the isocyanide, a carboxylic acid, an amine, and an aldehyde or ketone is a key intermediate. organic-chemistry.orgcolab.wsacs.orgrsc.org For this compound, this intermediate would be a complex α-adduct. Its isolation and characterization by spectroscopic methods like NMR and mass spectrometry would confirm the initial steps of the reaction pathway.

Another potential area for isolating intermediates is in the reaction of the dibromomethyl group. Under certain conditions, it might be possible to observe the formation of a monobrominated intermediate or a pyridinium ylide. Trapping this intermediate with a suitable reagent would provide strong evidence for its existence.

Below is a table summarizing potential reaction intermediates that could be targeted for isolation and characterization in studies of this compound's reactivity.

Interactive Data Table: Potential Reaction Intermediates of this compound

| Intermediate Type | Proposed Structure | Potential Reaction | Characterization Method |

| Carbocation | Pyridyl-C⁺HBr | SN1 Hydrolysis | Trapping with Azide |

| Ugi Adduct | α-Amino Acyl Amide | Ugi Reaction | Low-Temp NMR, MS |

| Pyridinium Ylide | Pyridinium-C⁻HBr | Base-induced elimination | Spectroscopic observation |

This table outlines plausible intermediates for mechanistic studies.

By combining the insights gained from stereochemical analysis, kinetic studies, and the characterization of reaction intermediates, a comprehensive understanding of the reactivity of this compound can be achieved, enabling its effective utilization in synthetic chemistry.

V. Computational Chemistry and Theoretical Studies of 2 Dibromomethyl 6 Isocyano Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to understand the electronic structure and energy of molecules.

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is particularly effective for geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined. For 2-Dibromomethyl-6-isocyano-pyridine, DFT calculations would be instrumental in predicting its three-dimensional structure and understanding its electronic properties.

A typical DFT study on this compound would involve selecting a suitable functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)) to perform geometry optimization. The results would yield key structural parameters and electronic properties, as illustrated in the hypothetical data tables below.

Table 1: Hypothetical Optimized Geometry Parameters for this compound from DFT Calculations

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-C(CHBr2) | 1.52 | N1-C2-C(CHBr2) | 118.5 |

| C6-N(NC) | 1.40 | N1-C6-N(NC) | 117.9 |

| C-Br (avg) | 1.95 | Br-C-Br | 112.0 |

| N≡C | 1.17 | C6-N-C | 178.5 |

| C-H (dibromomethyl) | 1.09 |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a DFT geometry optimization. Actual values would be obtained from specific calculations.

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 5.4 eV |

| Dipole Moment | 3.5 D |

| Mulliken Atomic Charges | C2: +0.15, C6: +0.18, N1: -0.45, N(isocyano): -0.10 |

Note: The data in this table is hypothetical. The HOMO-LUMO gap would provide insights into the molecule's reactivity and electronic transitions.

While DFT is a workhorse for many applications, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are often employed to obtain more accurate, benchmark-quality results, particularly for energy calculations. rsc.org These methods are computationally more expensive but can be crucial for validating DFT results and for studying systems where electron correlation effects are particularly important.

For this compound, high-level ab initio calculations could be used to refine the energy landscape, providing a more accurate determination of conformational energies and reaction barriers. For example, ab initio calculations on pyridine-water interactions have provided detailed insights into the nature of non-covalent interactions, which would also be relevant for understanding the intermolecular interactions of the target molecule. rsc.org

Conformational Analysis and Molecular Dynamics Simulations

The substituents on the pyridine (B92270) ring of this compound are not rigid and can rotate around single bonds, leading to different spatial arrangements or conformations.

Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies. For this compound, the rotation of the dibromomethyl group would be of particular interest. Due to the steric bulk of the bromine atoms, significant energy barriers would be expected for this rotation.

Computational methods can be used to scan the potential energy surface by systematically rotating the C-C bond between the pyridine ring and the dibromomethyl group. This would generate a conformational energy profile, revealing the most stable (lowest energy) conformations and the energy barriers between them. The steric hindrance from the bulky dibromomethyl group is a known factor that can slow down chemical reactions.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of molecular motions, conformational changes, and intermolecular interactions in a simulated environment (e.g., in a solvent or in a crystal lattice).

An MD simulation of this compound could reveal how the molecule behaves in solution, how it interacts with solvent molecules, and how it might aggregate. This would be particularly relevant for understanding its solubility and its potential to form specific intermolecular structures. All-atom molecular dynamics simulations have been successfully used to model complex phenomena in pyridine-containing systems.

Prediction of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can be invaluable for identifying and characterizing new compounds. For this compound, theoretical predictions of its NMR, IR, and Raman spectra would be highly beneficial.

DFT calculations can provide good estimates of nuclear magnetic shielding constants (which are related to NMR chemical shifts), vibrational frequencies (for IR and Raman spectra), and electronic transition energies (for UV-Vis spectra). Comparing these predicted spectra with experimental data can confirm the structure of a synthesized compound. Studies on other substituted pyridines have shown a good correlation between calculated and experimental spectroscopic data. rsc.org

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectrum | Key Predicted Signals |

| ¹H NMR | δ 7.5-8.0 ppm (pyridine ring protons), δ 6.5 ppm (CHBr₂) |

| ¹³C NMR | δ 150-160 ppm (C2, C6), δ 120-140 ppm (other ring carbons), δ 165 ppm (N≡C), δ 40 ppm (CHBr₂) |

| IR | ~2150 cm⁻¹ (N≡C stretch), ~1600 cm⁻¹ (pyridine ring stretch), ~650 cm⁻¹ (C-Br stretch) |

Note: This data is hypothetical and based on typical values for similar functional groups. The exact values would depend on the specific electronic environment of the molecule.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the intricate details of chemical reactions, providing insights into reaction pathways, transition states, and the factors that control reactivity.

For any proposed reaction involving this compound, computational methods can be used to locate the transition state (TS) structures and calculate the associated activation energies. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. dntb.gov.ua

Detailed Research Findings:

For instance, in a nucleophilic substitution reaction at the dibromomethyl carbon, computational modeling could identify the structure of the transition state, where the nucleophile is partially bonded to the carbon and a bromide ion is partially detached. researchgate.netrsc.orgnih.govscispace.com The calculated activation energy for this process would provide a quantitative measure of the reaction rate. These calculations can be performed for different nucleophiles and in different solvents to understand their effect on the reaction.

A potential energy surface (PES) provides a comprehensive map of the energy of a molecular system as a function of its geometry. By mapping the PES, chemists can visualize the entire landscape of a reaction, including reactants, products, intermediates, and transition states. mdpi.com

Detailed Research Findings:

For a reaction such as the isomerization of the isocyanide group to a nitrile, a PES would illustrate the energy changes as the N≡C bond angle and length evolve. The PES can reveal the minimum energy path for the reaction and identify any intermediate species that may be formed. This level of detail is often inaccessible through experimental means alone.

The isocyanide and dibromomethyl groups are both reactive functionalities, and computational studies can shed light on their potential transformations.

Detailed Research Findings:

Theoretical investigations can explore the propensity of the isocyanide group to undergo cycloaddition reactions or isomerization to the more stable nitrile functionality. weizmann.ac.il Computational models can predict the feasibility of these transformations by calculating the reaction energies and activation barriers.

Similarly, the dibromomethyl group is a precursor for various transformations. Computational studies can model its conversion to an aldehyde group via hydrolysis or its participation in radical reactions. mdpi.com These theoretical studies can guide the design of new synthetic routes and help to understand the stability and reactivity of this compound under different conditions.

Vi. Advanced Applications in Synthetic Organic Chemistry Methodology

Development of Novel Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials, are highly valued for their efficiency and atom economy. nih.gov The isocyanide functionality is a well-established participant in a variety of MCRs, most notably the Ugi and Passerini reactions. nih.gov

The concept of "convertible isocyanides" involves the use of an isocyanide that, after participating in an MCR, can be cleaved or transformed into a different functional group. This strategy enhances the synthetic utility of MCRs by allowing for the introduction of functionalities that are not directly accessible through the primary reaction. A notable example is 2-bromo-6-isocyanopyridine, which has been identified as an optimal convertible isocyanide due to its stability and the good leaving group capacity of the resulting amide moiety under both acidic and basic conditions. nih.govrsc.orgbeilstein-journals.org

Following this precedent, 2-Dibromomethyl-6-isocyano-pyridine can be envisioned as a next-generation convertible isocyanide. The isocyanide group is expected to exhibit similar reactivity in classical MCRs, such as the Ugi four-component reaction (U-4CR). In a typical U-4CR, an amine, a carbonyl compound, a carboxylic acid, and an isocyanide react to form a bis-amide.

Table 1: Proposed Ugi-type Reaction with this compound

| Reactant 1 (Amine) | Reactant 2 (Aldehyde) | Reactant 3 (Carboxylic Acid) | Reactant 4 (Isocyanide) | Proposed Product |

| Aniline | Benzaldehyde | Acetic Acid | This compound | N-(2-(dibromomethyl)pyridin-6-yl)-2-(phenyl(phenylamino)acetamido)acetamide |

The resulting product from this proposed reaction would contain the intact dibromomethyl group, which is poised for subsequent chemical modifications.

The true synthetic power of using this compound in MCRs lies in the ability to construct complex molecular scaffolds in a single step. The initial MCR rapidly builds a core structure, and the presence of the dibromomethyl group provides a handle for further elaboration, leading to intricate and diverse molecular architectures. This approach is highly convergent and allows for the rapid generation of molecular complexity from simple starting materials. The pyridine (B92270) nitrogen also offers a site for potential coordination to metal catalysts, which could influence the stereochemical outcome of the MCR or subsequent transformations.

Strategies for Diversification and Library Synthesis

The generation of chemical libraries for high-throughput screening is a critical component of modern drug discovery and materials science. The structural features of this compound make it an excellent scaffold for library synthesis.

The dibromomethyl group is a versatile functional handle that can undergo a variety of chemical transformations. After its incorporation into a molecule via an MCR, this group can be further modified to introduce additional diversity. For instance, the two bromine atoms can be substituted by a range of nucleophiles, such as amines, thiols, or alcohols, to generate a library of related compounds.

Furthermore, the dibromomethyl group can be converted into other functionalities. For example, hydrolysis can yield an aldehyde, which can then participate in a host of subsequent reactions like reductive amination, Wittig reactions, or aldol (B89426) condensations. This two-stage diversification strategy, combining an MCR with post-reaction functionalization, provides a powerful platform for the synthesis of large and diverse chemical libraries.

Table 2: Potential Post-MCR Functionalization of the Dibromomethyl Group

| Reagent | Reaction Type | Resulting Functional Group |

| Water/Acid | Hydrolysis | Aldehyde (-CHO) |

| Thiol | Nucleophilic Substitution | Dithioacetal (-CH(SR)₂) |

| Amine | Nucleophilic Substitution | Aminal (-CH(NR₂)₂) |

| Sodium Azide | Nucleophilic Substitution | Diazide (-CH(N₃)₂) |

The rational design of chemical libraries aims to maximize the exploration of relevant chemical space. By carefully selecting the inputs for the MCR (amines, carbonyls, carboxylic acids) and the subsequent functionalization reagents for the dibromomethyl group, a chemist can systematically generate a library of compounds with a wide range of structural and physicochemical properties. This systematic approach is more efficient than random synthesis and increases the probability of identifying molecules with desired biological activities or material properties. The pyridine core itself is a privileged structure in medicinal chemistry, further enhancing the potential of libraries derived from this scaffold. researchgate.netrsc.org

Precursor in the Synthesis of Advanced Organic Materials

The unique electronic and structural properties of the pyridine ring, combined with the reactive handles of the isocyanide and dibromomethyl groups, make this compound a promising precursor for advanced organic materials. The related compound, 2,6-bis(bromomethyl)pyridine, is known to be a precursor in various organic reactions leading to a range of pyridine derivatives and can be used in the synthesis of macrocycles. nih.govsigmaaldrich.com

The functional groups on this compound could be utilized to synthesize novel ligands for coordination chemistry. The pyridine nitrogen and the isocyanide carbon can both coordinate to metal centers, while the dibromomethyl group could be transformed to create bridging ligands for the formation of metal-organic frameworks (MOFs) or other coordination polymers. These materials have potential applications in catalysis, gas storage, and sensing. Furthermore, the incorporation of this pyridine derivative into polymer backbones could lead to materials with enhanced thermal stability and chemical resistance. chemimpex.com

Tailoring Pyridine-Based Macrocyclic Ligands

The introduction of a pyridine moiety into the framework of a polyazamacrocyclic ligand has been shown to significantly alter both the thermodynamic stability and the coordination kinetics of the resulting metal complexes. researchgate.net This modification, particularly the rigidity imparted by the pyridine ring, has spurred considerable interest in their application across various chemical and biological fields. researchgate.net The strategic placement of reactive groups on the pyridine core is essential for synthesizing more complex, functional macrocycles.

The 2,6-disubstituted pyridine motif is a common structural element in the template synthesis of mechanically interlocked architectures (MIAs). researchgate.net The reactivity of the dibromomethyl group in this compound offers a potential pathway for creating macrocycles with tailored functionalities. This group can undergo reactions to link the pyridine core to other molecular fragments, thereby forming the macrocyclic structure. Concurrently, the isocyano group can be retained for subsequent coordination with metal ions or further chemical modification. Research into macrocyclic Schiff bases derived from pyridine-2,6-dicarbohydrazide (B1583541) has demonstrated that increasing the number of donor atoms within the macrocyclic ring enhances the extraction efficiency of metal ions. researchgate.net This principle underscores the potential of designing macrocycles from this compound where the isocyano group acts as a key donor site.

| Macrocycle Design Feature | Contribution from this compound | Potential Application |

| Structural Rigidity | The pyridine ring provides a conformationally constrained backbone. researchgate.net | Enhanced selectivity in host-guest chemistry |

| Functional Handles | The dibromomethyl group serves as a reactive site for cyclization. | Synthesis of complex, functionalized macrocycles |

| Metal Coordination Site | The isocyano and pyridine nitrogen atoms act as donor sites. | Development of novel metal-ion sensors and extractants researchgate.net |

Fabrication of Functional Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions to construct large, well-ordered structures from smaller molecular components. Helical polymers, such as poly(isocyanide)s, are particularly interesting scaffolds for creating complex, functional materials that can mimic biological systems like proteins. nih.gov The ability to functionalize these polymers in a controlled and orthogonal manner is key to their application.

The isocyano group of this compound makes it a candidate monomer for the synthesis of such helical polymers. Research has demonstrated that poly(isocyanide)s bearing pyridine side-chains can be functionalized through metal coordination. nih.gov For instance, the assembly of a pyridine-functionalized helical poly(isocyanide) with a Palladium-SCS-pincer ligand has been studied, showing that the pyridine moiety can effectively coordinate to the metal center. nih.gov By incorporating a this compound unit into a polymer chain, the dibromomethyl group would be available for post-polymerization modification, allowing for the attachment of other functional units and the fabrication of complex, multi-component supramolecular assemblies. This dual functionality enables the creation of materials where the helical structure is maintained while introducing new properties via the modified side-chains.

Catalytic Applications and Ligand Development

The development of efficient catalytic systems is a cornerstone of modern chemistry. Pyridine-derived ligands are central to this endeavor, particularly in transition metal catalysis, due to their ability to fine-tune the electronic and steric properties of the metal center.

Design of Pyridine-Derived Ligands for Transition Metal Catalysis

Pyridine-containing ligands are ubiquitous in coordination chemistry and catalysis. emory.edumdpi.com The 2,6-bis(pyrazolyl)pyridine (bpp) scaffold is a well-studied example of a tridentate ligand that forms stable complexes with a variety of transition metals. mdpi.comnih.gov These complexes have found use as catalysts and functional materials. mdpi.com The synthesis of ligands often involves the functionalization of a central pyridine ring.

This compound serves as a precursor for novel ligand architectures. The dibromomethyl groups can be converted into various other functionalities, such as phosphines, amines, or N-heterocyclic carbenes, which are known to be excellent coordinating groups for transition metals. The isocyano group itself is a strong π-accepting ligand and can either remain as part of the final ligand structure or be transformed into other groups. This synthetic flexibility allows for the creation of a diverse library of ligands from a single starting material, facilitating the high-throughput screening of catalysts for specific organic transformations. The development of redox-active ligands, which can act as electron reservoirs, is a key area in catalysis, enabling first-row transition metals to perform multi-electron transformations. emory.edu The pyridine framework, combined with appropriate donor groups derived from the dibromomethyl moiety, could be used to design such redox-active ligand systems.

| Ligand Type | Synthetic Transformation of Dibromomethyl Group | Targeted Catalytic Application |

| Pincer Ligands | Conversion to phosphine (B1218219) or amine donor arms | Dehydrogenation, C-H activation |

| Tridentate Ligands | Reaction with pyrazoles or other heterocycles mdpi.com | Oxidation, polymerization |

| Redox-Active Ligands | Introduction of non-innocent functional groups emory.edu | Small molecule activation (e.g., O₂) |

Investigation of Organocatalytic Properties

While transition metal catalysis is powerful, the field of organocatalysis, which uses small organic molecules as catalysts, has gained significant traction. Isocyanide-based multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, are prime examples of transformations that can be facilitated by organocatalysts and are crucial for generating molecular diversity in drug discovery. organic-chemistry.orgresearchgate.net

A related compound, 2-bromo-6-isocyanopyridine, has been identified as a highly effective "convertible isocyanide" in MCRs. organic-chemistry.orgnih.govcolab.ws It exhibits sufficient nucleophilicity to participate in the reaction, and the resulting 2-bromopyridyl amide moiety acts as an excellent leaving group, allowing for subsequent transformations of the product. organic-chemistry.orgresearchgate.net This "convertibility" greatly enhances the synthetic utility of the MCR products.

While direct studies on the organocatalytic properties of this compound are not widely reported, its structural similarity to proven convertible isocyanides suggests its potential in this domain. The electronic properties of the pyridine ring, modulated by the dibromomethyl group, would influence the reactivity of the isocyano group and the stability of any intermediates. The compound itself could be investigated as a catalyst, or it could be incorporated into larger structures designed to act as organocatalysts for various transformations.

Q & A

Q. How can researchers reconcile discrepancies between theoretical and experimental spectroscopic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.